molecular formula C25H34N2O4 B11513478 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11513478
M. Wt: 426.5 g/mol
InChI Key: CDVAYEKBEIKJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that combines the structural features of adamantane, pyrrolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce the adamantan-1-yloxy group. This can be achieved through a reaction with an appropriate halide under basic conditions.

    Attachment of the Ethylamino Group: The adamantan-1-yloxy derivative is then reacted with an ethylamine derivative to form the 2-(adamantan-1-yloxy)ethylamine intermediate.

    Formation of the Pyrrolidine Ring: The intermediate is then subjected to cyclization reactions to form the pyrrolidine-2,5-dione ring structure. This step often involves the use of strong bases or acids to facilitate ring closure.

    Introduction of the Propoxyphenyl Group: Finally, the 4-propoxyphenyl group is introduced through a substitution reaction, typically using a halide derivative of the propoxyphenyl group and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring, often using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The phenyl and adamantane groups can undergo electrophilic and nucleophilic substitution reactions. Typical reagents include halides, nitrates, and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halide derivatives with Lewis acids or bases as catalysts.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted phenyl or adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
  • 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-butoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups. The adamantane moiety provides rigidity and stability, the pyrrolidine ring offers flexibility and reactivity, and the propoxyphenyl group contributes to its potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

3-[2-(1-adamantyloxy)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H34N2O4/c1-2-8-30-21-5-3-20(4-6-21)27-23(28)13-22(24(27)29)26-7-9-31-25-14-17-10-18(15-25)12-19(11-17)16-25/h3-6,17-19,22,26H,2,7-16H2,1H3

InChI Key

CDVAYEKBEIKJNT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCOC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.